molecular formula C12H16O2 B12744158 cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol CAS No. 93640-61-0

cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol

Cat. No.: B12744158
CAS No.: 93640-61-0
M. Wt: 192.25 g/mol
InChI Key: WOWBREGKDWWGTO-PWSUYJOCSA-N
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Description

1,2-cis-1-Hydroxymethylbenzosuberan: is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound belongs to the class of benzosuberans, which are bicyclic compounds containing a benzene ring fused to a seven-membered ring. The presence of a hydroxymethyl group at the 1-position and the cis configuration at the 1,2-positions adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-cis-1-Hydroxymethylbenzosuberan typically involves several steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, followed by functional group modifications to introduce the hydroxymethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of 1,2-cis-1-Hydroxymethylbenzosuberan may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques. The choice of raw materials and reaction conditions is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-cis-1-Hydroxymethylbenzosuberan can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzoic acid derivatives, while reduction can produce methylbenzosuberans.

Scientific Research Applications

1,2-cis-1-Hydroxymethylbenzosuberan has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-cis-1-Hydroxymethylbenzosuberan exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    1,2-trans-1-Hydroxymethylbenzosuberan: Differing in the stereochemistry at the 1,2-positions.

    1-Hydroxymethylbenzosuberan: Lacking the cis configuration.

    Benzosuberan: Without the hydroxymethyl group.

Uniqueness

1,2-cis-1-Hydroxymethylbenzosuberan is unique due to its specific stereochemistry and functional group, which confer distinct chemical reactivity and biological activity. The cis configuration at the 1,2-positions can influence the compound’s three-dimensional shape and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

93640-61-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(5S,6R)-6-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

InChI

InChI=1S/C12H16O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7,10,12-14H,3,5-6,8H2/t10-,12+/m1/s1

InChI Key

WOWBREGKDWWGTO-PWSUYJOCSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C2=CC=CC=C2C1)O)CO

Canonical SMILES

C1CC(C(C2=CC=CC=C2C1)O)CO

Origin of Product

United States

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